![molecular formula C19H16N4O3 B10904046 Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904046.png)
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-エチル-1H-ピラゾール-3-イル)-3-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルは、複素環式化合物のクラスに属する複雑な有機化合物です。この化合物は、ピラゾール環、イソキサゾール環、ピリジン環を含む独自の構造を特徴としています。これらの環の存在により、化学、生物学、医学を含むさまざまな科学研究分野で貴重な化合物となっています。
合成方法
合成経路と反応条件
6-(1-エチル-1H-ピラゾール-3-イル)-3-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。一般的な方法の1つは、塩基の存在下で4-クロロ-3-メチルピラゾールを臭化エチル酢酸と反応させて4-クロロ-3-エチル-1-メチルピラゾールを生成することです。 この中間体は次に、ギ酸と触媒と反応して最終的な化合物を生成します .
工業生産方法
この化合物の工業生産は、通常、自動反応器と連続フロープロセスを使用した大規模合成を行います。これらの方法は、最終生成物の高収率と純度を保証します。反応条件は、反応速度を最適化し、副生成物の生成を最小限に抑えるために慎重に制御されます。
化学反応解析
反応の種類
6-(1-エチル-1H-ピラゾール-3-イル)-3-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化して対応する酸化物を生成できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応を受けることができ、官能基が求核剤に置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンとチオールなどの求核剤は、置換反応で一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
6-(1-エチル-1H-ピラゾール-3-イル)-3-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探求するための研究が進んでいます。
産業: 新素材の開発や化学反応における触媒として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
6-(1-エチル-1H-ピラゾール-3-イル)-3-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 正確な分子標的と経路は、特定の用途と研究対象の生物学的システムによって異なります .
類似の化合物との比較
類似の化合物
3-(5-置換ピラゾール): これらの化合物はピラゾール環構造を共有し、同様の反応性と生物活性を示します.
インドール誘導体: インドール誘導体は、同様の複素環構造を持ち、さまざまな生物活性で知られています.
独自性
6-(1-エチル-1H-ピラゾール-3-イル)-3-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸メチルは、ピラゾール、イソキサゾール、ピリジン環の組み合わせにより、ユニークです。この独自の構造は、他の類似の化合物には見られない特定の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
3-(5-Substituted Pyrazoles): These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activities.
Indole Derivatives: Indole derivatives have similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its combination of pyrazole, isoxazole, and pyridine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C19H16N4O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
methyl 6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H16N4O3/c1-3-23-10-9-14(21-23)15-11-13(19(24)25-2)16-17(22-26-18(16)20-15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChIキー |
WCYWOMNGFMEMOD-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)OC)C(=NO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


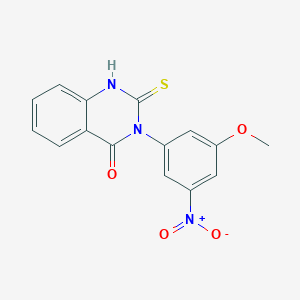
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903975.png)
![2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10903981.png)
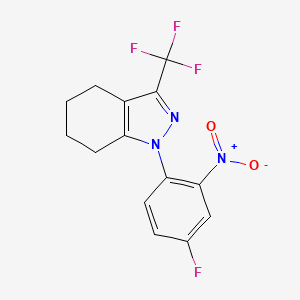
![methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B10903991.png)

![2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-iodo-6-methoxyphenoxy)ethanol](/img/structure/B10904006.png)
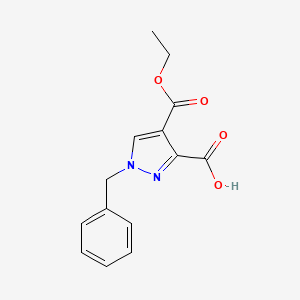
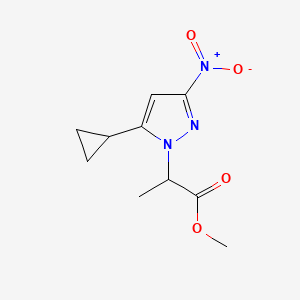
![(2Z,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10904024.png)
![Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate](/img/structure/B10904034.png)
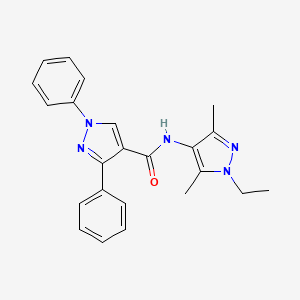
![methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904045.png)
![Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10904052.png)
